molecular formula C28H27N5O3 B10923003 1-benzyl-N-{5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-2,3-dimethyl-1H-indole-5-carboxamide

1-benzyl-N-{5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B10923003
M. Wt: 481.5 g/mol
InChI Key: SAGJMSHZZPHNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-{5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-2,3-dimethyl-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a pyrazole ring and a furan moiety, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 1-benzyl-N-{5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-2,3-dimethyl-1H-indole-5-carboxamide involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyrazole ring can be introduced through the reaction of hydrazines with 1,3-diketones . The furan moiety can be synthesized from furfural, which is obtained by the hydrolysis and dehydration of pentose carbohydrates contained in lignocellulose . The final step involves the coupling of these intermediates under specific reaction conditions to form the desired compound.

Mechanism of Action

The mechanism of action of 1-benzyl-N-{5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, exerting its effects through the modulation of signaling pathways . The pyrazole ring and furan moiety may contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

1-benzyl-N-{5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-2,3-dimethyl-1H-indole-5-carboxamide stands out due to its unique combination of structural features, which may result in distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C28H27N5O3

Molecular Weight

481.5 g/mol

IUPAC Name

1-benzyl-N-[5-(furan-2-ylmethylcarbamoyl)-1-methylpyrazol-4-yl]-2,3-dimethylindole-5-carboxamide

InChI

InChI=1S/C28H27N5O3/c1-18-19(2)33(17-20-8-5-4-6-9-20)25-12-11-21(14-23(18)25)27(34)31-24-16-30-32(3)26(24)28(35)29-15-22-10-7-13-36-22/h4-14,16H,15,17H2,1-3H3,(H,29,35)(H,31,34)

InChI Key

SAGJMSHZZPHNJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=C(N(N=C3)C)C(=O)NCC4=CC=CO4)CC5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.